6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with fluorine and iodine substituents at the 6 and 3 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and halogenation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes . The process can be summarized as follows:
Formation of the pyrazole ring: 5-aminopyrazole reacts with diethyl ethoxymethylenemalonate in the presence of a base to form the pyrazole ring.
Cyclization: The intermediate undergoes cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution reactions: The fluorine and iodine substituents can be replaced with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling reactions: Palladium catalysts and bases like cesium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different biological activities and properties .
Scientific Research Applications
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cancer proliferation.
Biological studies: The compound is studied for its potential to modulate various biological pathways, including those related to cell proliferation and differentiation.
Chemical biology: It serves as a tool compound for studying the structure-activity relationships of pyrazolopyridine derivatives.
Industrial applications: The compound is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs . Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the fluorine and iodine substituents but shares the same core structure.
3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine: Contains methyl groups instead of halogens.
6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure with chlorine instead of fluorine.
Uniqueness
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to its specific halogen substituents, which can significantly influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C6H3FIN3 |
---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
6-fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
InChI Key |
RIUBTBMBTSLUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)I)F |
Origin of Product |
United States |
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